6-Bromoquinazoline-4-thiol
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Overview
Description
6-Bromoquinazoline-4-thiol is a chemical compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6th position and a thiol group at the 4th position makes this compound unique and of interest in various fields of research .
Mechanism of Action
Target of Action
This compound belongs to the quinazoline family, which has been associated with a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . .
Mode of Action
Quinazoline derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 6-Bromoquinazoline-4-thiol are yet to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinazoline derivatives have been associated with various biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse pharmacological activities associated with quinazoline derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinazoline-4-thiol typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form an intermediate, which is then reacted with phenyl isothiocyanate in ethanol to obtain the final product . Another method involves the reaction of 2-aminobenzylamine with carbon disulfide in the presence of triethylamine and copper acetate to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogen derivative of quinazoline.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6-Bromoquinazoline-4-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline-2-thiol: Similar structure but with the thiol group at the 2nd position.
6-Bromoquinazoline-4-one: Similar structure but with a carbonyl group instead of a thiol group.
Uniqueness
6-Bromoquinazoline-4-thiol is unique due to the specific positioning of the bromine and thiol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound in research .
Properties
IUPAC Name |
6-bromo-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLUMIPMANYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)N=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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